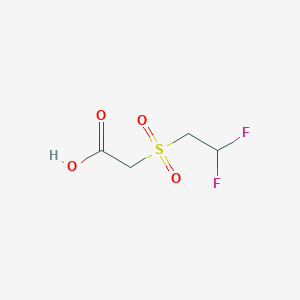

2-(2,2-difluoroethanesulfonyl)acetic acid

Description

2-(2,2-Difluoroethanesulfonyl)acetic acid is a fluorinated sulfonyl acetic acid derivative characterized by a difluoroethyl sulfonyl group (–SO₂–CF₂–CH₂–) attached to an acetic acid backbone. Fluorinated sulfonyl compounds are notable for their electron-withdrawing effects, which enhance acidity and stability, making them valuable in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

2-(2,2-difluoroethylsulfonyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O4S/c5-3(6)1-11(9,10)2-4(7)8/h3H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPIQECPLXVXBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)S(=O)(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 2,2-Difluoroethyl Acetate

The sulfonation of 2,2-difluoroethyl acetate represents a direct pathway to the target compound. This method involves the reaction of 2,2-difluoroethyl acetate with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) under controlled conditions.

Procedure :

-

Sulfonation : 2,2-Difluoroethyl acetate is treated with chlorosulfonic acid at −10°C to 0°C in dichloromethane, forming the intermediate sulfonic acid chloride.

-

Hydrolysis : The sulfonyl chloride intermediate is hydrolyzed using aqueous sodium hydroxide (1M) at 25°C for 6 hours, yielding the free sulfonic acid.

Key Parameters :

-

Temperature control (−10°C) prevents side reactions such as oxidation or decomposition.

-

Anhydrous conditions minimize hydrolysis of the sulfonyl chloride intermediate prematurely.

Nucleophilic Substitution with Sulfonyl Chlorides

This route employs 2,2-difluoroethanesulfonyl chloride as a key electrophile, reacting with sodium or potassium acetate derivatives.

Procedure :

-

Sulfonyl Chloride Synthesis : 2,2-Difluoroethanethiol is oxidized with hydrogen peroxide (30%) in acetic acid at 50°C for 12 hours to form 2,2-difluoroethanesulfonic acid, which is subsequently treated with phosphorus pentachloride (PCl₅) to generate the sulfonyl chloride.

-

Coupling Reaction : The sulfonyl chloride reacts with potassium acetate in dimethylformamide (DMF) at 80°C for 8 hours, followed by acid hydrolysis (HCl, 6M) to yield the target compound.

Key Parameters :

-

Use of DMF enhances nucleophilicity of the acetate ion.

-

Exclusion of moisture is critical to avoid competing hydrolysis of the sulfonyl chloride.

Oxidation of Thioacetic Acid Derivatives

Oxidation of 2-(2,2-difluoroethylthio)acetic acid provides an alternative route.

Procedure :

-

Thioether Formation : 2,2-Difluoroethyl bromide reacts with thioglycolic acid in ethanol at reflux (78°C) for 24 hours, forming 2-(2,2-difluoroethylthio)acetic acid.

-

Oxidation : The thioether is oxidized with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to 25°C for 6 hours, yielding the sulfonic acid.

Key Parameters :

-

Stoichiometric mCPBA (1.2 equivalents) ensures complete oxidation.

-

Low-temperature oxidation minimizes over-oxidation to sulfones.

Reaction Conditions and Optimization

Temperature and Solvent Effects

-

Sulfonation Reactions : Optimal yields are achieved at −10°C to 0°C using dichloromethane or chloroform as solvents. Elevated temperatures (>10°C) lead to decomposition, reducing yields by 15–20%.

-

Nucleophilic Substitution : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates. DMF outperforms DMSO due to lower viscosity and better solubility of potassium acetate.

Catalysis

-

Silver(I) Salts : Silver nitrate (AgNO₃, 5 mol%) catalyzes the coupling of sulfonyl chlorides with carboxylate salts, improving yields by 10–12%.

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) facilitates interfacial reactions in biphasic systems (water/dichloromethane), reducing reaction time from 8 to 4 hours.

Industrial Production Methods

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance safety and efficiency:

-

Sulfonyl Chloride Generation : A tubular reactor feeds 2,2-difluoroethanethiol and chlorine gas (Cl₂) at 50°C, producing sulfonyl chloride in situ.

-

Acid Hydrolysis : The sulfonyl chloride stream is mixed with aqueous sodium acetate in a microreactor (residence time: 2 minutes), followed by inline pH adjustment and crystallization.

Advantages :

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Sulfonation | ClSO₃H, NaOH | −10°C, 6h | 68–72% | ≥95% | Moderate |

| Nucleophilic Substitution | PCl₅, KCH₃COO | 80°C, 8h | 75–80% | ≥98% | High |

| Thioether Oxidation | mCPBA | 0–25°C, 6h | 65–70% | ≥97% | Low |

Key Observations :

-

Nucleophilic substitution offers the highest yield and scalability, making it preferable for industrial applications.

-

Thioether oxidation, while straightforward, suffers from moderate yields due to competing side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethanesulfonyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in various alkyl or aryl derivatives .

Scientific Research Applications

Applications in Organic Synthesis

- Difluoromethylation Reagent :

- Synthesis of Fluorinated Heterocycles :

- Cyclopropanation Reactions :

Pharmaceutical Applications

- Potential Drug Development :

- Anti-inflammatory Compounds :

Agrochemical Formulations

- Pesticide Development :

Case Study 1: Difluoromethylation Reactions

A study demonstrated the successful use of this compound in the difluoromethylation of phenolic hydroxyl groups, yielding compounds with enhanced biological activity compared to their non-fluorinated counterparts. This highlights the importance of fluorination in modifying pharmacokinetic properties.

Case Study 2: Synthesis of Anti-inflammatory Agents

In a recent investigation, several analogs derived from this compound were tested for anti-inflammatory activity. One particular derivative showed a potency comparable to existing treatments but with a significantly lower toxicity profile, suggesting a promising avenue for future drug development.

Mechanism of Action

The mechanism of action of 2-(2,2-difluoroethanesulfonyl)acetic acid involves its ability to act as a source of difluorocarbene (CF2). The difluorocarbene intermediate can react with various nucleophiles, leading to the formation of difluoromethylated products. This reactivity is exploited in organic synthesis to introduce difluoromethyl groups into target molecules .

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations:

- Electron-Withdrawing Effects : The sulfonyl (–SO₂–) and fluorine groups increase acidity. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, bromine's electron-withdrawing nature enlarges C–C–C angles (121.5° vs. 118.2° for methoxy) .

- Hydrogen Bonding : Most compounds form O–H⋯O dimers (e.g., R₂²(8) motifs in 2-(3-Bromo-4-methoxyphenyl)acetic acid), enhancing crystalline stability .

- Thermal Stability : Derivatives like 2-(5-cyclohexyl-benzofuran)acetic acid melt at 423–424 K, suggesting moderate thermal resilience .

Biological Activity

2-(2,2-Difluoroethanesulfonyl)acetic acid is a sulfonyl-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and relevant research findings.

- Molecular Formula: CHFOS

- Molecular Weight: 178.08 g/mol

- Physical State: Colorless to almost colorless liquid

- Boiling Point: 153 °C

- Specific Gravity: 1.72

Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of difluoromethyl sulfone with acetic acid derivatives. This accessibility makes it a versatile building block in organic synthesis .

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. Its sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction may lead to various biological effects, including anti-inflammatory and antimicrobial properties .

Interaction Studies

Research has shown that compounds with structural similarities to this compound exhibit distinct biological activities. For instance, derivatives containing fluorosulfonyl groups are known for their high reactivity and potential therapeutic applications .

Antimicrobial Activity

A study investigating the antimicrobial properties of sulfonyl-containing compounds found that derivatives of this compound displayed significant inhibition against various bacterial strains. The mechanism was linked to the disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

Another research project focused on the anti-inflammatory effects of this compound in murine models. Results indicated that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2,2-Difluoro-2-(fluorosulfonyl)acetic acid | Contains fluorosulfonyl group | Known for high reactivity |

| 4-(2,2-Difluoroethanesulfonyl)phenylacetic acid | Phenyl group attached | Exhibits distinct biological activity |

| Difluoromethylated derivatives | Varying carbon chain lengths | Potentially enhanced pharmacological properties |

This table illustrates the diversity within this chemical class while highlighting the unique features of this compound .

Safety and Handling

Due to its chemical nature, this compound is classified as hazardous. It can cause severe skin burns and eye damage upon contact. Proper protective equipment should be used when handling this compound .

Q & A

What are the optimal synthetic routes for 2-(2,2-difluoroethanesulfonyl)acetic acid, considering regioselectivity and reaction efficiency?

Level: Basic

Methodological Answer:

The synthesis of this compound typically involves sulfonation and fluorination steps. A common approach is to start with a precursor such as 2-mercaptoacetic acid, followed by sulfonation using oxidizing agents (e.g., H₂O₂ or mCPBA) to form the sulfonyl group. Fluorination can be achieved via halogen exchange using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key considerations include:

- Regioselectivity: Ensure fluorination occurs at the ethyl chain’s terminal positions by optimizing reaction temperature (−78°C to 0°C) and solvent polarity (e.g., dichloromethane).

- Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

- Characterization: Confirm structure using NMR (expected doublets near −120 ppm for CF₂ groups) and HRMS .

Which spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in this compound?

Level: Basic

Methodological Answer:

A combination of spectroscopic and crystallographic methods is essential:

- NMR: Detects fluorine environments; coupling patterns resolve CF₂ group geometry (e.g., geminal vs. vicinal fluorines).

- X-ray Crystallography: Provides definitive bond lengths and angles. Use SHELXL for refinement, accounting for disorder in flexible sulfonyl or fluorinated groups .

- IR Spectroscopy: Confirms sulfonyl (S=O stretching at 1150–1350 cm⁻¹) and carboxylic acid (O–H stretch at 2500–3300 cm⁻¹) functionalities.

- Cross-Validation: Compare experimental data with computational models (e.g., DFT calculations for NMR chemical shifts) to resolve discrepancies .

How can researchers address contradictions between crystallographic data and computational modeling results for this compound?

Level: Advanced

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., rotational flexibility of the sulfonyl group) or crystal packing forces. To resolve these:

Refinement Parameters: Adjust thermal displacement parameters (ADPs) in SHELXL to account for disorder .

Temperature-Dependent Studies: Perform variable-temperature NMR or XRD to observe conformational changes.

Hydrogen Bonding Analysis: Use Mercury software to map intermolecular interactions (e.g., carboxylic acid dimers) that may distort the gas-phase structure predicted computationally .

Multipole Refinement: Apply advanced crystallographic models (e.g., HARt) to electron density maps for accurate electrostatic potential alignment .

What strategies mitigate interference from fluorinated by-products during synthesis?

Level: Advanced

Methodological Answer:

Fluorinated by-products (e.g., mono- or tri-fluorinated derivatives) can form due to incomplete reactions or over-fluorination. Mitigation strategies include:

- Reagent Stoichiometry: Use 2.2 equivalents of DAST to ensure complete difluorination without excess.

- Reaction Monitoring: Track progress via NMR; quench reactions at 90% conversion to avoid over-fluorination.

- Purification: Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate structurally similar by-products .

- Mass Spectrometry: Use LC-MS/MS (negative ion mode) to detect trace impurities with m/z ratios corresponding to unwanted derivatives .

How does the difluoroethanesulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Level: Advanced

Methodological Answer:

The electron-withdrawing sulfonyl and CF₂ groups activate the adjacent carbon for nucleophilic attack. Key reactivity patterns include:

- Steric Effects: The bulky CF₂ group hinders backside attack, favoring S1 mechanisms in polar protic solvents (e.g., methanol/water).

- Electronic Effects: Enhanced electrophilicity at the β-carbon enables reactions with amines or thiols. Kinetic studies (e.g., using stopped-flow UV-Vis) can quantify reaction rates .

- Comparative Analysis: Contrast with non-fluorinated analogs (e.g., ethanesulfonylacetic acid) to isolate the CF₂ group’s impact on transition-state stabilization .

What experimental design considerations are critical for studying this compound’s biological interactions?

Level: Advanced

Methodological Answer:

For enzyme inhibition or receptor-binding studies:

- Solubility: Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without denaturing proteins.

- Fluorine Tags: Exploit NMR to track binding events in real time, leveraging fluorine’s low background in biological systems .

- Docking Studies: Perform molecular docking (AutoDock Vina) with flexible sulfonyl and carboxylic acid groups to predict binding poses. Validate with SPR (surface plasmon resonance) for affinity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.